molecular formula C24H23N3O4 B2680038 N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide CAS No. 877656-63-8

N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

Cat. No.: B2680038
CAS No.: 877656-63-8
M. Wt: 417.465
InChI Key: BAPQVPCXKFBYBM-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzofuro[3,2-d]pyrimidine core, which is known for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzofuran derivative with a pyrimidine derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization, chromatography, and other purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different pharmacological properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical and biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially diverse biological activities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit dihydrofolate reductase (DHFR), reducing the quantity of tetrahydrofolate necessary for DNA synthesis, thereby affecting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide include other benzofuro[3,2-d]pyrimidine derivatives, such as:

Uniqueness

What sets N-cyclohexyl-2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide apart from similar compounds is its unique structural features and the specific biological activities it exhibits. Its combination of a benzofuro[3,2-d]pyrimidine core with a cyclohexyl and phenyl group provides distinct chemical properties and potential therapeutic benefits.

Properties

CAS No.

877656-63-8

Molecular Formula

C24H23N3O4

Molecular Weight

417.465

IUPAC Name

N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C24H23N3O4/c28-20(25-16-9-3-1-4-10-16)15-26-21-18-13-7-8-14-19(18)31-22(21)23(29)27(24(26)30)17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,25,28)

InChI Key

BAPQVPCXKFBYBM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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